molecular formula C13H21BN2O5S B1526079 N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide CAS No. 1083326-75-3

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide

Cat. No. B1526079
M. Wt: 328.2 g/mol
InChI Key: NLKPUGUGRJNIMU-UHFFFAOYSA-N
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Description

“N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide” is an organic intermediate with borate and sulfonamide groups . It has a molecular formula of C12H19BN2O3 and a molecular weight of 250.1 .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 392.3±42.0 °C and a predicted density of 1.11±0.1 g/cm3 . It is slightly soluble in water . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Structural Analysis

The compound N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide is part of a broader class of boric acid ester intermediates with benzene rings, which have been synthesized through multi-step substitution reactions. The synthesized compounds are typically characterized using various techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Studies have also applied density functional theory (DFT) to understand the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Molecular and Supramolecular Structures

Research on N-(2-(Pyridin-2-yl)ethyl)-derivatives of methanesulfonamide, including compounds similar in structure to N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide, has explored their molecular and supramolecular structures. These studies focus on the conformational analysis and the role of hydrogen bonding in forming dimers and supramolecular layers (Jacobs et al., 2013).

Chemical Reactivity and Stability

Investigations into pyridin-2-ylboron derivatives have highlighted structural differences in orientation and bond angles, contributing to their chemical reactivity and stability. These studies provide insights into the molecular behavior during chemical reactions and the relative stability of various compounds in this category (Sopková-de Oliveira Santos et al., 2003).

Modification for Anticancer Effects

Research has been conducted on modifying compounds structurally similar to N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide for enhanced anticancer effects. These modifications aim to retain antiproliferative activity while reducing toxicity, making them potential candidates for anticancer agents (Wang et al., 2015).

Catalysis and Transfer Hydrogenation

Studies have explored the use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in catalysis, particularly in transfer hydrogenation reactions. These reactions are significant for their efficiency and potential applications in various chemical processes (Ruff et al., 2016).

Borylation Methods

The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, closely related to the subject compound, involves palladium-catalyzed borylation methods. This method is particularly effective in borylation of arylbromides bearing sulfonyl groups, showcasing a novel approach to synthesizing such compounds (Takagi & Yamakawa, 2013).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O5S/c1-12(2)13(3,4)21-14(20-12)9-7-10(16-22(6,17)18)11(19-5)15-8-9/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKPUGUGRJNIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732405
Record name N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide

CAS RN

1083326-75-3
Record name N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(methyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine (0.5 g, 1.999 mmol) in pyridine (5 ml) was added methanesulphonyl chloride (0.309 ml, 4.00 mmol) and the mixture stirred at 20° C. for 18 hr when the solvent was removed in vacuo. The residue was partitioned between saturated sodium bicarbonate solution (10 ml) and dichloromethane (20 ml), separated by hydrophobic frit and purified by silica (70 g) cartridge on Flashmaster II using a gradient of dichloromethane and methanol to give the title compound as a brown solid (0.46 g).
Quantity
0.309 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide

Citations

For This Compound
23
Citations
L Xia, Y Zhang, J Zhang, S Lin, K Zhang, H Tian… - Molecules, 2020 - mdpi.com
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized in this paper. These thiazolo[5,4-b]pyridines were …
Number of citations: 7 www.mdpi.com
D Edney, DG Hulcoop, JH Leahy… - … Process Research & …, 2018 - ACS Publications
This paper describes the discovery and development of a flexible route to two candidate drug molecules by a common intermediate approach. Key reactions include Negishi and Suzuki …
Number of citations: 14 pubs.acs.org
T Hamajima, F Takahashi, K Kato, K Mukoyoshi… - Bioorganic & Medicinal …, 2018 - Elsevier
Phosphatidylinositol-3-kinase (PI3K)δ inhibition is one of the most attractive approaches to the treatment of autoimmune diseases and leukocyte malignancies. Through the exploration …
Number of citations: 12 www.sciencedirect.com
S Lin, C Wang, M Ji, D Wu, Y Lv, K Zhang… - Journal of Medicinal …, 2018 - ACS Publications
Increased phosphatidylinositol 3-kinase (PI3K) signaling is among the most common alterations in cancer, spurring intensive efforts to develop new cancer therapeutics that target this …
Number of citations: 29 pubs.acs.org
ZA Henley, A Amour, N Barton… - Journal of Medicinal …, 2019 - ACS Publications
Optimization of a lead series of PI3Kδ inhibitors based on a dihydroisobenzofuran core led to the identification of potent, orally bioavailable compound 19. Selectivity profiling of …
Number of citations: 19 pubs.acs.org
YH Fan, HW Ding, DD Liu, HR Song, YN Xu… - Bioorganic & Medicinal …, 2018 - Elsevier
Phosphatidylinositol 3-kinase (PI3K) signaling pathway has diverse functions, including the regulation of cellular survival, proliferation, cell cycle, migration, angiogenesis and apoptosis…
Number of citations: 26 www.sciencedirect.com
K Zhang, F Lai, S Lin, M Ji, J Zhang… - Journal of Medicinal …, 2019 - ACS Publications
Polypharmacology is a promising paradigm in modern drug discovery. Herein, we have discovered a series of novel PI3K and HDAC dual inhibitors in which the hydroxamic acid moiety …
Number of citations: 59 pubs.acs.org
HW Ding, CL Deng, DD Li, DD Liu, SM Chai… - European journal of …, 2018 - Elsevier
The overexpression of EGFR correlates with rapidly progressive disease, resistance to chemotherapy and poor prognosis. In certain human cancers, PI3K works synergistically with …
Number of citations: 20 www.sciencedirect.com
HW Ding, L Yu, M Bai, XC Qin, M Song, QC Zhao - Bioorganic Chemistry, 2019 - Elsevier
Phosphatidylinositol 3-kinase (PI3K) pathway regulates various cellular processes, such as proliferation, growth, autophagy and apoptosis. Class I PI3K is frequently mutated and …
Number of citations: 22 www.sciencedirect.com
HW Ding, S Wang, XC Qin, J Wang, HR Song… - Bioorganic & Medicinal …, 2019 - Elsevier
A series of 4-aminoquinazolines derivatives containing hydrophilic group were designed and identified as potent Pan-PI3K inhibitors in this study. The results of antiproliferative assays …
Number of citations: 6 www.sciencedirect.com

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